ethyl 4-({[(2Z)-2-[(3-chlorophenyl)imino]-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazinan-6-yl]carbonyl}amino)benzoate
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Overview
Description
ETHYL 4-[({3-ALLYL-2-[(3-CHLOROPHENYL)IMINO]-4-OXO-1,3-THIAZINAN-6-YL}CARBONYL)AMINO]BENZOATE is a complex organic compound that belongs to the class of thiazine derivatives. This compound is characterized by its unique structure, which includes a thiazine ring, an imino group, and a benzoate ester. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-[({3-ALLYL-2-[(3-CHLOROPHENYL)IMINO]-4-OXO-1,3-THIAZINAN-6-YL}CARBONYL)AMINO]BENZOATE typically involves multiple steps. One common method includes the reaction of 3-chlorophenyl isothiocyanate with allylamine to form an intermediate, which is then cyclized with ethyl 4-aminobenzoate under specific conditions to yield the target compound. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the cyclization process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a large scale.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-[({3-ALLYL-2-[(3-CHLOROPHENYL)IMINO]-4-OXO-1,3-THIAZINAN-6-YL}CARBONYL)AMINO]BENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the imino group or the benzoate ester.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
ETHYL 4-[({3-ALLYL-2-[(3-CHLOROPHENYL)IMINO]-4-OXO-1,3-THIAZINAN-6-YL}CARBONYL)AMINO]BENZOATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 4-[({3-ALLYL-2-[(3-CHLOROPHENYL)IMINO]-4-OXO-1,3-THIAZINAN-6-YL}CARBONYL)AMINO]BENZOATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 4-[({3-ALLYL-2-[(3-BROMOPHENYL)IMINO]-4-OXO-1,3-THIAZINAN-6-YL}CARBONYL)AMINO]BENZOATE
- ETHYL 4-[({3-ALLYL-2-[(3-FLUOROPHENYL)IMINO]-4-OXO-1,3-THIAZINAN-6-YL}CARBONYL)AMINO]BENZOATE
Uniqueness
ETHYL 4-[({3-ALLYL-2-[(3-CHLOROPHENYL)IMINO]-4-OXO-1,3-THIAZINAN-6-YL}CARBONYL)AMINO]BENZOATE is unique due to the presence of the 3-chlorophenyl group, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall effectiveness in various applications.
Properties
Molecular Formula |
C23H22ClN3O4S |
---|---|
Molecular Weight |
472.0 g/mol |
IUPAC Name |
ethyl 4-[[2-(3-chlorophenyl)imino-4-oxo-3-prop-2-enyl-1,3-thiazinane-6-carbonyl]amino]benzoate |
InChI |
InChI=1S/C23H22ClN3O4S/c1-3-12-27-20(28)14-19(32-23(27)26-18-7-5-6-16(24)13-18)21(29)25-17-10-8-15(9-11-17)22(30)31-4-2/h3,5-11,13,19H,1,4,12,14H2,2H3,(H,25,29) |
InChI Key |
BZJKWMXYYRZKLY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2CC(=O)N(C(=NC3=CC(=CC=C3)Cl)S2)CC=C |
Origin of Product |
United States |
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